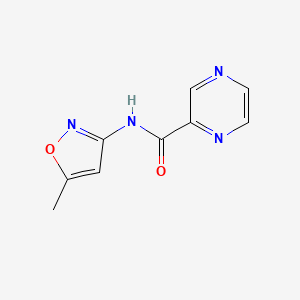
N-(5-methyl-3-isoxazolyl)-2-pyrazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-methyl-3-isoxazolyl)-2-pyrazinecarboxamide, also known as compound 1, is a small molecule that has gained attention in the scientific community for its potential use in drug discovery. This compound has shown promising results in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and future directions for further research.
作用机制
The mechanism of action of N-(5-methyl-3-isoxazolyl)-2-pyrazinecarboxamide 1 is not fully understood. However, it has been suggested that it may act by inhibiting various enzymes and proteins involved in disease pathways. For example, it has been suggested that N-(5-methyl-3-isoxazolyl)-2-pyrazinecarboxamide 1 may inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation. By inhibiting CK2, N-(5-methyl-3-isoxazolyl)-2-pyrazinecarboxamide 1 may be able to slow down the growth of cancer cells.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects. For example, it has been found to inhibit the activity of various enzymes and proteins involved in disease pathways, as mentioned above. Additionally, it has been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals. It has also been suggested that N-(5-methyl-3-isoxazolyl)-2-pyrazinecarboxamide 1 may have neuroprotective properties, making it a potential candidate for the treatment of neurological disorders.
实验室实验的优点和局限性
One advantage of using N-(5-methyl-3-isoxazolyl)-2-pyrazinecarboxamide 1 in lab experiments is that it is a small molecule, making it relatively easy to synthesize and manipulate. Additionally, it has shown promising results in various scientific research applications, suggesting its potential use in drug discovery. However, one limitation of using N-(5-methyl-3-isoxazolyl)-2-pyrazinecarboxamide 1 in lab experiments is that its mechanism of action is not fully understood, making it difficult to predict its effects in vivo.
未来方向
There are several future directions for further research on N-(5-methyl-3-isoxazolyl)-2-pyrazinecarboxamide 1. One direction is to further explore its mechanism of action, in order to better understand how it works and how it can be optimized for use in drug discovery. Another direction is to investigate its potential use in combination with other drugs, in order to enhance its efficacy. Additionally, further studies are needed to determine its safety and toxicity in vivo, in order to assess its potential use as a therapeutic agent.
合成方法
The synthesis of N-(5-methyl-3-isoxazolyl)-2-pyrazinecarboxamide 1 can be achieved through various methods, including the use of palladium-catalyzed cross-coupling reactions. This method involves the use of a palladium catalyst to couple two organic molecules, resulting in the formation of N-(5-methyl-3-isoxazolyl)-2-pyrazinecarboxamide 1. Other methods include the use of microwave-assisted synthesis and the use of solid-phase synthesis.
科学研究应用
Compound 1 has been extensively studied for its potential use in drug discovery. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In one study, N-(5-methyl-3-isoxazolyl)-2-pyrazinecarboxamide 1 was found to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential use as an anticancer agent. In another study, N-(5-methyl-3-isoxazolyl)-2-pyrazinecarboxamide 1 was found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c1-6-4-8(13-15-6)12-9(14)7-5-10-2-3-11-7/h2-5H,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSQPHUEEMWSHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,2-oxazol-3-yl)pyrazine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{4-[(5-tert-butyl-3-methyl-2-furoyl)amino]phenyl}acetic acid](/img/structure/B5851782.png)
![1-[(2,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5851790.png)


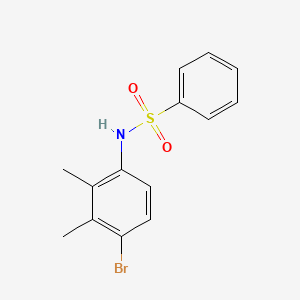
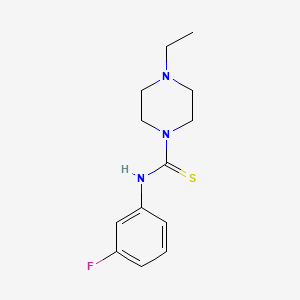
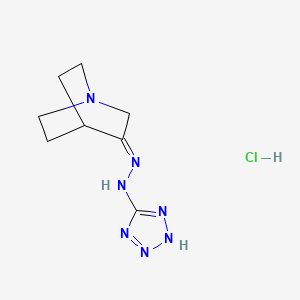
![5-hydroxy-2-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5851842.png)
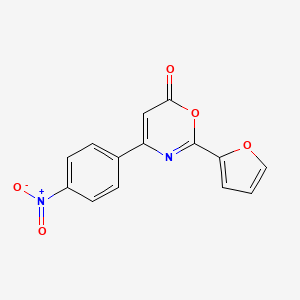

![N-(4-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)nicotinamide](/img/structure/B5851875.png)


![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)propanamide](/img/structure/B5851898.png)